molecular formula C7H11BrN2O B2596700 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide CAS No. 2411248-00-3

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide

Cat. No.: B2596700
CAS No.: 2411248-00-3
M. Wt: 219.082
InChI Key: SAMATAYOGGEBQM-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is a chemical compound with the CAS Number: 112513-79-8 and a molecular weight of 124.14 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol has been reported in several studies . For instance, one method involves the use of the Marckwald reaction starting from readily available aminocarbonyl compounds . This two-step procedure has been reported to afford the product in high yield and can be used for the preparation of bulk quantities .


Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has been reported . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .


Chemical Reactions Analysis

The nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles has been used to synthesize the corresponding 3-nitro derivatives .


Physical And Chemical Properties Analysis

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is a solid at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Activity

Research by Demchenko et al. (2021) explored the synthesis of new 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, which include derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol. These compounds were found to exhibit significant antibacterial and antifungal activities. This study underscores the potential of these compounds in the development of new antimicrobial agents. The broad activity spectrum of certain derivatives towards various bacterial and fungal strains highlights their importance in addressing antimicrobial resistance (Demchenko et al., 2021).

Chemical Synthesis and Functionalization

Gallagher and Adams (1989) discussed the C-7 functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles, where these compounds were activated towards functionalization at C-7 via conversion to quaternary imidazolium salts. This work is pivotal for the chemical synthesis community, offering a pathway for the functionalization of this scaffold, which can be applied in the synthesis of complex molecules (Gallagher & Adams, 1989).

Luminescent Materials

Tomashenko et al. (2017) reported on the copper-catalyzed intramolecular C arylation of Pyrrolylimidazolium salts, leading to the synthesis of luminescent heterotetracyclic frameworks. These frameworks, derived from the structural manipulation of pyrroloimidazoles, indicate the potential use of these compounds in the development of new materials with desirable optical properties (Tomashenko et al., 2017).

Drug Discovery and Development

Pyrrolo[1,2-a]imidazoles serve as key intermediates or structural motifs in the synthesis of pharmaceuticals. Fu Chun (2007) discussed their use in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics, highlighting their significance beyond biomedicine. Specifically, the mention of their role in the production of Cefpirome, a fourth-generation antibiotic, showcases their utility in drug development (Fu Chun, 2007).

Safety and Hazards

The safety information for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is presented in order to characterize and establish a structure stability relationship of cyclic imidazole derivative families for imidazolium ionic liquid research applications . This suggests that future research could focus on the use of this compound in the development of new ionic liquids.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.BrH/c10-5-6-1-3-9-4-2-8-7(6)9;/h2,4,6,10H,1,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXYSBNVOZCASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1CO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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